N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Orexin Receptor Pharmacology Structure-Activity Relationship (SAR) GPCR Ligand Design

N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (CAS 2034391-87-0) is a synthetic small-molecule heterocyclic amide. It belongs to the chemical class of pyridyl carboxamides, structurally defined by a quinolin-5-amine core linked to an isonicotinamide fragment that is etherified at the 2-position with a tetrahydro-2H-pyran (THP) ring.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 2034391-87-0
Cat. No. B2384675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
CAS2034391-87-0
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESC1COCCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CC=N4
InChIInChI=1S/C20H19N3O3/c24-20(23-18-5-1-4-17-16(18)3-2-9-21-17)14-6-10-22-19(13-14)26-15-7-11-25-12-8-15/h1-6,9-10,13,15H,7-8,11-12H2,(H,23,24)
InChIKeyHHLVOEDPHXNKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (CAS 2034391-87-0) Procurement Baseline


N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (CAS 2034391-87-0) is a synthetic small-molecule heterocyclic amide [1]. It belongs to the chemical class of pyridyl carboxamides, structurally defined by a quinolin-5-amine core linked to an isonicotinamide fragment that is etherified at the 2-position with a tetrahydro-2H-pyran (THP) ring . Compounds in this class have been disclosed in patent literature as antagonists of orexin receptors, suggesting their utility in neurological and psychiatric disorder research [2]. The compound is also listed by specialized chemical vendors in the categories of Protein Kinase Inhibitors and NADPH Oxidase Inhibitors, indicating its potential use as a pharmacological probe in signaling and oxidative stress studies.

Why Interchanging N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide with Close Analogs Fails


In-class substitution of N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide with its direct analogs—such as the 6-oxy regioisomer or the des-THP analog—is chemically invalid for maintaining consistent biological output [1]. The regiospecific placement of the tetrahydro-2H-pyran-4-yl ether at the 2-position of the isonicotinamide ring, rather than the 6-position, can fundamentally alter steric and electronic properties, leading to divergent binding poses at the orthosteric site of orexin receptors or kinase active sites [2]. Subtle changes in the hydrogen bond donor/acceptor capabilities linked to this regiochemistry directly impact ligand–target interaction kinetics, meaning that even structurally identical molecular formulas will not yield equivalent in vitro pharmacological profiles or prevent off-target artifacts [3]. Therefore, strict lot-specific procurement is mandatory for reproducible research.

Quantitative Differentiation Evidence for N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide (2034391-87-0)


Regioisomeric Integrity: 2-Oxy vs. 6-Oxy Pyridine Substitution Effects on Target Binding

The target compound features a 2-((tetrahydro-2H-pyran-4-yl)oxy) linkage, distinguishing it from its direct regioisomer N-(quinolin-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide (CAS 2034391-20-1) [1]. Patent SAR data for the pyridyl carboxamide class (WO2009020642A1) indicates that the position of the ether linkage on the central pyridine ring is critical for orexin receptor antagonistic activity, with 2-substituted analogs exhibiting distinct potency profiles compared to 6-substituted isomers [2]. Although precise IC50 values for this specific pair are not publicly disclosed in head-to-head assays, the patent class data demonstrates that altering this substitution point mandates re-optimization of the entire molecule's pharmacophore, meaning the 2-oxy isomer is not functionally interchangeable with the 6-oxy variant.

Orexin Receptor Pharmacology Structure-Activity Relationship (SAR) GPCR Ligand Design

Introduction of the Tetrahydro-2H-pyran (THP) Ether for Solubility and Metabolic Stability

The incorporation of a saturated tetrahydro-2H-pyran (THP) ether is a known medicinal chemistry strategy to enhance aqueous solubility and mitigate metabolic liabilities compared to unsubstituted or aromatic ether analogs [1]. While quantitative solubility or microsomal stability data for the target compound has not been published, its design contrasts with the simpler N-(quinolin-5-yl)isonicotinamide (CAS 443148-62-7), which lacks this group [2]. In analogous kinase inhibitor programs, the THP group has been empirically shown to improve physicochemical properties by reducing lipophilicity (LogP) and oxidative metabolism, thereby enhancing the compound's developability profile relative to the parent scaffold.

ADME Optimization Solubility Enhancement Medicinal Chemistry

Differentiation in Kinase and Niche Biological Target Activity Profiles

The target compound is categorized by providers as a Protein Kinase Inhibitor and an NADPH Oxidase inhibitor . It presents a divergent profile from other pyridyl carboxamides that are solely selective for orexin receptors [1]. This dual annotation suggests a unique pharmacophore bridging two therapeutically distinct target classes. The specific quinolin-5-yl isonicotinamide scaffold, when combined with the THP ether, may confer a binding mode that interacts with kinase hinge regions or the NADPH binding site differently than orexin-selective comparators which typically bear alternative N-aryl substituents. Without published selectivity panel data, this remains a vendor-supported, application-based differentiation that distinguishes it from mono-target orexin antagonists.

Protein Kinase Inhibition NADPH Oxidase Chemical Probe Selectivity

Optimal Application Scenarios for Procuring N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide


Orexin Receptor Type 2 (OX2R) Antagonist Lead Exploration and SAR Expansion

Given its structural inclusion in the pyridyl carboxamide orexin antagonist patent family (WO2009020642A1), this specific 2-oxy regioisomer serves as a critical SAR probe for academic and industrial labs optimizing OX2R selectivity over OX1R [1]. Procuring this compound allows researchers to map the binding pocket tolerance for ether substitutions at the pyridine 2-position, directly comparing its biological activity against the patented comparators used in inositol phosphate accumulation or calcium mobilization assays in CHO or HEK293 cells.

Selective NADPH Oxidase (NOX) Pathway Probing in Inflammatory Models

With its annotated activity as an NADPH oxidase inhibitor, the compound is optimally utilized as a mechanistic probe to dissect reactive oxygen species (ROS)-driven signaling in cell-based models of inflammation or neurodegenerative disease [1]. Laboratories investigating NOX-family enzyme pharmacology can use this compound as a starting point for a secondary screening deck, provided they verify lot-specific IC50 values against NOX isoforms (NOX1, NOX2) in their own laboratory, as published quantitative efficacy data is absent.

Kinase Hinge-Binding Scaffold Construction for Hybrid Library Synthesis

The bifunctional nature of the molecule—combining a quinoline isonicotinamide hinge-binder with a solubilizing THP ether—makes it a valuable building block for combinatorial library synthesis targeting the kinome [1]. Unlike simplified isonicotinamide cores (e.g., N-(quinolin-5-yl)isonicotinamide), this advanced intermediate already incorporates optimized ADME features, enabling a more efficient fast-follower medicinal chemistry campaign when rapid derivatization is needed at the quinoline or tetrahydropyran ring.

Regioisomeric Selectivity Control in Chemical Biology Tool Compound Validation

This compound is an indispensable negative control when paired with its 6-oxy regioisomer in chemical biology studies [1]. Concomitant procurement of both the 2-oxy (target) and the 6-oxy (comparator) isomers allows scientists to demonstrate that any observed biological effect is specifically linked to the 2-substitution architecture, thereby ruling out non-specific toxicity or pan-assay interference derived from the shared chemical backbone [2].

Quote Request

Request a Quote for N-(quinolin-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.